molecular formula C8H9BrN2O4S B8778464 Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate CAS No. 1316122-36-7

Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No. B8778464
M. Wt: 309.14 g/mol
InChI Key: SENDGBJVMSPIDT-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

2-Methoxyethylamine (0.278 ml, 3.2 mmol) was added at room temperature to a solution of 5-bromo-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester (0.2 g, 0.65 mmol) in dichloromethane (5 ml). Stirring was continued at 45° C. for 2 hours. The solvent was evaporated and the crude product was purified by silica gel chromatography using an ethyl acetate/heptane eluent to yield the title compound as colorless oil (0.175 g, 89%).
Quantity
0.278 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[CH2:6]([O:8][C:9]([C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13](S(C)(=O)=O)[N:12]=1)=[O:10])[CH3:7]>ClCCl>[CH2:6]([O:8][C:9]([C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13]([NH:5][CH2:4][CH2:3][O:2][CH3:1])[N:12]=1)=[O:10])[CH3:7]

Inputs

Step One
Name
Quantity
0.278 mL
Type
reactant
Smiles
COCCN
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NC=C1Br)NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.175 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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